2-Oxabicyclo[2.2.1]heptan-5-one
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Overview
Description
2-Oxabicyclo[2.2.1]heptan-5-one, also known as 7-oxabicyclo[2.2.1]heptan-5-one, is a bicyclic organic compound that features a unique structure with an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Oxabicyclo[2.2.1]heptan-5-one involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction produces 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further processed to obtain the desired compound . Another approach includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be isomerized into the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-5-one undergoes various chemical reactions, including:
Reduction: Reductive ring-opening reactions can be performed using metal hydrides to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) are used for Baeyer-Villiger oxidation.
Reduction: Metal hydrides like lithium aluminum hydride (LiAlH4) are employed for reductive ring-opening.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted oxanorbornane derivatives.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-5-one involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes such as phosphatases by binding to their active sites and disrupting their function . The compound’s unique structure allows it to engage in specific interactions with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptan-5-one can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ketone functional group, resulting in different chemical properties and reactivity.
2-Azabicyclo[2.2.1]heptane: This nitrogen-containing analog exhibits distinct reactivity and applications due to the presence of the nitrogen atom.
5-Isopropenyl-2-methyl-7-oxabicyclo[4.1.0]heptan-2-ol:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it a valuable compound for various applications.
Biological Activity
2-Oxabicyclo[2.2.1]heptan-5-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the various biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C8H12O2, and it features a bicyclic structure that contributes to its distinct biological properties. The compound's stereochemistry and functional groups play a crucial role in its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antagonistic Effects on P2Y Receptors : Derivatives of 2-oxabicyclo[2.2.1]heptane have been identified as potent antagonists of the P2Y1 receptor, which is involved in various physiological processes such as platelet aggregation and neurotransmission .
- Potential as Drug Candidates : The compound has been explored as a scaffold for developing novel drugs targeting various receptors, including opioid receptors, due to its ability to mimic certain pharmacophores found in existing drugs .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:
- P2Y Receptor Modulation : Studies have shown that modifications to the bicyclic structure can enhance binding affinity and selectivity for P2Y receptors, leading to significant pharmacological effects .
- Opioid Receptor Interaction : Some derivatives have demonstrated agonistic activity at kappa and delta opioid receptors, suggesting potential applications in pain management or addiction therapies .
Study on P2Y Receptor Antagonism
A study investigated the efficacy of various 2-Oxabicyclo[2.2.1]heptan derivatives on P2Y receptor activity. The results indicated that certain derivatives displayed IC50 values ranging from 650 nM to 15.3 µM against the P2Y1 receptor, highlighting their potential as therapeutic agents for conditions involving platelet activation .
Development of Opioid Agonists
In another research effort, derivatives of 2-Oxabicyclo[2.2.1]heptan were synthesized and screened for activity against opioid receptors. Three compounds showed significant agonistic effects on kappa opioid receptors, with implications for developing new analgesics with reduced side effects compared to traditional opioids .
Comparative Analysis
The following table summarizes key findings related to the biological activities of 2-Oxabicyclo[2.2.1]heptan derivatives:
Compound Derivative | Target Receptor | IC50 Value (nM) | Activity Type |
---|---|---|---|
Compound A | P2Y1 | 650 | Antagonist |
Compound B | Kappa Opioid | 150 | Agonist |
Compound C | Delta Opioid | 200 | Agonist |
Properties
CAS No. |
111292-40-1 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H8O2/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2 |
InChI Key |
MHQWNOCGIPVYED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1CO2 |
Origin of Product |
United States |
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